Kitungolide B

Description

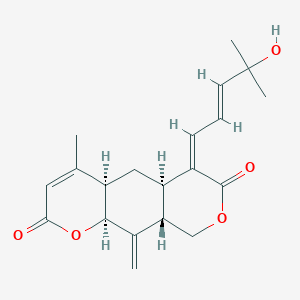

Kitungolide B is a marine-derived tricyclic diterpenoid isolated from soft corals. Its structure features a 5/6/7-membered fused ring system, which is critical for its bioactivity and synthetic challenges. Researchers at Tokyo University of Pharmacy and Life Sciences have pioneered its synthesis, focusing on constructing its tricyclic core via stereoselective strategies, including intramolecular cyclization and asymmetric catalysis. While its biological activities remain under investigation, its structural complexity has made it a benchmark for comparing related natural products.

Properties

Molecular Formula |

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(4aR,5aR,6Z,9aS,10aS)-6-[(E)-4-hydroxy-4-methylpent-2-enylidene]-4-methyl-10-methylidene-4a,5,5a,9,9a,10a-hexahydropyrano[4,3-g]chromene-2,7-dione |

InChI |

InChI=1S/C20H24O5/c1-11-8-17(21)25-18-12(2)16-10-24-19(22)13(15(16)9-14(11)18)6-5-7-20(3,4)23/h5-8,14-16,18,23H,2,9-10H2,1,3-4H3/b7-5+,13-6-/t14-,15+,16-,18-/m1/s1 |

InChI Key |

LUHDPMVWXCNPMF-KVNRGGCFSA-N |

Isomeric SMILES |

CC1=CC(=O)O[C@H]2[C@@H]1C[C@@H]\3[C@@H](C2=C)COC(=O)/C3=C\C=C\C(C)(C)O |

Canonical SMILES |

CC1=CC(=O)OC2C1CC3C(C2=C)COC(=O)C3=CC=CC(C)(C)O |

Synonyms |

kitungolide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Mollebenzylanol A

- Structural Features: Mollebenzylanol A, another marine diterpenoid, possesses a bicyclic lactone framework (6/5-membered rings) rather than a tricyclic system.

- Synthesis : Key steps include lactonization and oxidative rearrangement, contrasting with Kitungolide B’s reliance on aldol condensation for ring formation.

- Bioactivity : Preliminary studies suggest antimicrobial properties, though direct comparisons with this compound are lacking.

Sinugyrosanolide A

- Structural Features: This norsesterterpenoid contains a 7-membered ring fused to a bicyclic system, differing from this compound’s 5/6/7 arrangement.

Clavubicyclone

- Structural Features: A bicyclic diterpenoid with a unique bridgehead double bond, lacking the third ring seen in this compound.

- Synthesis : Utilizes photochemical [2+2] cycloaddition, highlighting divergent synthetic approaches compared to this compound’s thermal methods.

Comparative Data Table

Q & A

Q. How can qualitative methods (e.g., researcher interviews) complement quantitative data in this compound research?

- Methodological Approach: Conduct semi-structured interviews with experts to identify underreported challenges (e.g., compound degradation during assays). Use thematic analysis to code responses and integrate insights into experimental redesign (e.g., stabilizing buffer conditions). Triangulate findings with quantitative stability data .

Data Management and Reproducibility

Q. What protocols ensure raw data transparency for this compound studies, particularly with complex datasets like NMR spectra?

- Methodological Approach: Deposit raw spectra in public repositories (e.g., Zenodo) with metadata detailing acquisition parameters (e.g., solvent, frequency). For computational studies, share scripts (e.g., Python/R) and force field parameters. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .

Q. How should researchers address batch-to-batch variability in this compound isolation?

- Methodological Approach: Standardize extraction protocols using SOPs (Standard Operating Procedures) and document environmental variables (e.g., temperature, humidity). Implement QC/QA checks via LC-MS fingerprinting for each batch. Use multivariate analysis (e.g., PCA) to identify sources of variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.